Cyclopropyl chloro[(cyanomethoxy)imino]acetate
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Overview
Description
Cyclopropyl chloro[(cyanomethoxy)imino]acetate is a chemical compound that features a cyclopropyl group, a chloro group, and a cyanomethoxyimino group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl chloro[(cyanomethoxy)imino]acetate typically involves the reaction of cyclopropylamine with chloroacetic acid, followed by the introduction of a cyanomethoxyimino group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation or crystallization are employed to isolate the final product from any impurities.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl chloro[(cyanomethoxy)imino]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Cyclopropyl chloro[(cyanomethoxy)imino]acetate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclopropyl chloro[(cyanomethoxy)imino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s reactivity is influenced by the presence of the cyclopropyl group, which can undergo ring-opening reactions, and the chloro group, which can participate in nucleophilic substitution reactions. These interactions result in the formation of active intermediates that exert their effects on the target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the chloro and cyanomethoxyimino groups.
Chloroacetic acid: Contains the chloro group but lacks the cyclopropyl and cyanomethoxyimino groups.
Cyanomethoxyiminoacetic acid: Contains the cyanomethoxyimino group but lacks the cyclopropyl and chloro groups.
Uniqueness
Cyclopropyl chloro[(cyanomethoxy)imino]acetate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical transformations. Additionally, the chloro and cyanomethoxyimino groups provide sites for further functionalization, enabling the synthesis of a wide range of derivatives with diverse properties.
Properties
CAS No. |
70791-75-2 |
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Molecular Formula |
C7H7ClN2O3 |
Molecular Weight |
202.59 g/mol |
IUPAC Name |
cyclopropyl 2-chloro-2-(cyanomethoxyimino)acetate |
InChI |
InChI=1S/C7H7ClN2O3/c8-6(10-12-4-3-9)7(11)13-5-1-2-5/h5H,1-2,4H2 |
InChI Key |
LCLAOHNVPNCDDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC(=O)C(=NOCC#N)Cl |
Origin of Product |
United States |
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